molecular formula C15H9NO5 B2592830 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid CAS No. 168903-55-7

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid

Cat. No. B2592830
CAS RN: 168903-55-7
M. Wt: 283.239
InChI Key: WLZMRSKNPJOACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid, also known as IDO inhibitor, is a chemical compound that has been studied for its potential use in cancer treatment. This compound has been found to have significant effects on the immune system, particularly in the regulation of immune responses to cancer cells.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid involves the inhibition of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid activity. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid is an enzyme that catalyzes the conversion of tryptophan to kynurenine, which can suppress the immune response to cancer cells. By inhibiting 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid activity, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid can enhance the immune response to cancer cells and potentially improve cancer treatment outcomes.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, including breast cancer and melanoma cells. It has also been found to have anti-inflammatory effects, which may be relevant for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied in the context of cancer treatment, so there is a significant body of literature on its effects and mechanisms of action. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of cancer or immune system disorders. Additionally, there may be off-target effects that need to be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid. One area of interest is the development of more potent and selective 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid inhibitors. Additionally, there is interest in exploring the use of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid inhibitors in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the potential use of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid inhibitors in the treatment of autoimmune diseases, where the immune system is overactive and can cause damage to healthy tissues.
Conclusion:
In conclusion, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid is a promising compound for cancer treatment that has been extensively studied for its effects on the immune system. Its mechanism of action involves the inhibition of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid activity, and it has been found to have other biochemical and physiological effects as well. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for research that could lead to the development of more effective cancer treatments and therapies for autoimmune diseases.

Synthesis Methods

The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid involves several steps. The first step involves the synthesis of 2-hydroxybenzoic acid, which is then reacted with phthalic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-benzoic acid. This intermediate is then further reacted with sodium hydroxide to form 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid.

Scientific Research Applications

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid has been extensively studied for its potential use in cancer treatment. Specifically, it has been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid), which is involved in the metabolism of tryptophan. Tryptophan depletion has been shown to suppress the immune response to cancer cells, and 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid inhibitors have been proposed as a potential strategy to enhance the immune response to cancer.

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-6-5-8(7-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZMRSKNPJOACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.